molecular formula C16H19ClN4O2 B10868579 2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone

2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone

Cat. No.: B10868579
M. Wt: 334.80 g/mol
InChI Key: AWEKGBABXCCXTE-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone is a complex organic compound that features a unique combination of functional groups, including a chloro group, an oxadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone typically involves multiple steps

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a piperazine derivative.

    Chloro Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

2-chloro-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C16H19ClN4O2/c1-12(17)16(22)21-9-7-20(8-10-21)11-14-18-15(19-23-14)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3

InChI Key

AWEKGBABXCCXTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3)Cl

Origin of Product

United States

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